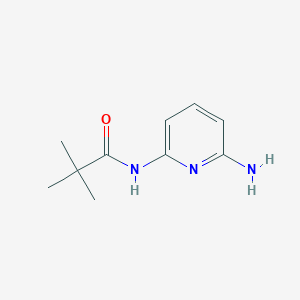

N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(6-aminopyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-10(2,3)9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H3,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEQSQAMGUMPKIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70567559 | |

| Record name | N-(6-Aminopyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132784-74-8 | |

| Record name | N-(6-Aminopyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 132784-74-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide, also known by its synonym N-(6-aminopyridin-2-yl)pivalamide, is a chemical compound with potential applications in pharmaceutical research and development. This technical guide provides a summary of its known chemical properties. However, it is important to note that publicly available information regarding its synthesis, detailed experimental data, and biological activity is limited at the time of this report.

Core Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below. This information is primarily derived from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 132784-74-8 | [1] |

| Molecular Formula | C₁₀H₁₅N₃O | [2] |

| Molecular Weight | 193.25 g/mol | [2] |

| IUPAC Name | N-(6-aminopyridin-2-yl)-2,2-dimethylpropanamide | N/A |

| Synonyms | N-(6-aminopyridin-2-yl)pivalamide | N/A |

| Physical State | Solid (at room temperature) | [1] |

Synthesis and Experimental Data

A thorough review of scientific literature and patent databases did not yield specific, detailed experimental protocols for the synthesis, purification, and analysis of this compound. While general methods for the acylation of aminopyridines are well-established in organic chemistry, a validated and published procedure for this specific molecule could not be located.

Biological Activity and Signaling Pathways

As of the date of this report, there is no publicly available information regarding the biological activity of this compound. No studies detailing its pharmacological effects, potential therapeutic targets, or associated signaling pathways have been found in the scientific literature. Therefore, its profile as a potential agent for drug development remains uncharacterized.

Experimental Workflow: A Proposed General Approach

In the absence of a specific published protocol, a logical experimental workflow for the synthesis and characterization of this compound can be proposed based on standard organic chemistry principles. This serves as a hypothetical guide for researchers interested in investigating this compound.

Caption: A logical workflow for the synthesis and evaluation of the target compound.

Conclusion

This compound is a chemical entity with defined basic properties but lacks a detailed public profile regarding its synthesis, experimental characteristics, and biological function. This guide highlights the current knowledge gap and provides a foundational framework for researchers who may wish to undertake a comprehensive investigation of this compound. Further experimental work is required to elucidate its chemical and biological properties fully.

References

Elucidation of the Structure of N-(6-aminopyridin-2-yl)pivalamide: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

N-(6-aminopyridin-2-yl)pivalamide is a molecule of interest in medicinal chemistry due to its structural components: a 2,6-diaminopyridine core, which is a known pharmacophore, and a pivaloyl group. The pivaloyl group, with its bulky tert-butyl moiety, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Accurate structural elucidation is the cornerstone of any chemical research and drug development endeavor, ensuring the unequivocal identification and characterization of the synthesized compound. This guide outlines the proposed synthesis and a comprehensive analytical workflow for the structural confirmation of N-(6-aminopyridin-2-yl)pivalamide.

Proposed Synthesis

A plausible and efficient method for the synthesis of N-(6-aminopyridin-2-yl)pivalamide is the selective N-acylation of 2,6-diaminopyridine with pivaloyl chloride. The key to this synthesis is achieving mono-acylation. This can be accomplished by using a controlled stoichiometry of the acylating agent and appropriate reaction conditions.

Reaction Scheme:

Caption: Proposed synthesis of N-(6-aminopyridin-2-yl)pivalamide.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for N-(6-aminopyridin-2-yl)pivalamide based on the analysis of its structural features and comparison with similar compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.50 | t, J = 8.0 Hz | 1H | H-4 (Pyridine) |

| ~7.30 | br s | 1H | -NH-C=O |

| ~6.90 | d, J = 8.0 Hz | 1H | H-5 (Pyridine) |

| ~6.30 | d, J = 8.0 Hz | 1H | H-3 (Pyridine) |

| ~4.50 | br s | 2H | -NH₂ |

| 1.30 | s | 9H | -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~177.0 | C=O (Amide) |

| ~158.0 | C-6 (Pyridine) |

| ~151.0 | C-2 (Pyridine) |

| ~140.0 | C-4 (Pyridine) |

| ~105.0 | C-5 (Pyridine) |

| ~103.0 | C-3 (Pyridine) |

| 39.0 | -C (CH₃)₃ |

| 27.5 | -C(C H₃)₃ |

Table 3: Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp | N-H stretch (Amine, two bands) |

| ~3250 | Medium, Broad | N-H stretch (Amide) |

| 2960 - 2870 | Medium | C-H stretch (Aliphatic) |

| ~1670 | Strong | C=O stretch (Amide I) |

| ~1600 | Medium | N-H bend (Amine) / C=C stretch (Pyridine) |

| ~1540 | Medium | N-H bend (Amide II) |

| ~1480 | Medium | C=N stretch (Pyridine) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Fragment |

| 193 | [M]⁺• |

| 136 | [M - C₄H₉]⁺ |

| 109 | [M - C₅H₉NO]⁺• |

| 85 | [C₅H₉NO]⁺• |

| 57 | [C₄H₉]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for the key analytical techniques required for the structure elucidation of N-(6-aminopyridin-2-yl)pivalamide.

Synthesis of N-(6-aminopyridin-2-yl)pivalamide

-

Materials: 2,6-Diaminopyridine, pivaloyl chloride, anhydrous dichloromethane (DCM), pyridine, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 2,6-diaminopyridine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of pivaloyl chloride (1.0 eq) in anhydrous DCM to the reaction mixture dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient).

-

Characterize the purified product by NMR, FT-IR, and MS.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 240 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount (~1 mg) of the solid sample with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Instrument: An FT-IR spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typical parameters: scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, 16-32 scans.

-

-

Data Processing: The spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrument: A mass spectrometer with an electron ionization (EI) source.

-

Acquisition:

-

Introduce the sample into the ion source (e.g., via direct insertion probe or GC-MS).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Typical EI energy: 70 eV.

-

-

Data Analysis: Identify the molecular ion peak ([M]⁺•) and analyze the fragmentation pattern to confirm the structure.

Mandatory Visualizations

The following diagrams illustrate the chemical structure, a proposed experimental workflow for synthesis and purification, and a logical workflow for the overall structure elucidation process.

Caption: Chemical Structure of N-(6-aminopyridin-2-yl)pivalamide.

Caption: Experimental workflow for synthesis and purification.

Caption: Logical workflow for structure elucidation.

In-Depth Technical Guide: Physical and Chemical Characteristics of N-(6-Amino-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS 132784-74-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physical and chemical characteristics of the compound with CAS number 132784-74-8, identified as N-(6-Amino-pyridin-2-yl)-2,2-dimethyl-propionamide. Due to the limited publicly available data, this document focuses on the confirmed properties and presents generalized workflows relevant to the synthesis and analysis of such a compound. It is intended to serve as a foundational resource for researchers and professionals in drug development.

Chemical Identity and Physical Properties

The compound with CAS number 132784-74-8 is chemically known as N-(6-Amino-pyridin-2-yl)-2,2-dimethyl-propionamide.[1][2][3] A summary of its key identifiers and physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of CAS 132784-74-8

| Property | Value | Source(s) |

| CAS Number | 132784-74-8 | [1][2][3] |

| IUPAC Name | N-(6-Amino-pyridin-2-yl)-2,2-dimethyl-propionamide | [1][2][3] |

| Molecular Formula | C₁₀H₁₅N₃O | [1][2] |

| Molecular Weight | 193.25 g/mol | [1][2] |

| Melting Point | 146 - 148 °C | |

| Physical Form | Solid |

Safety Information

Based on available safety data sheets, N-(6-Amino-pyridin-2-yl)-2,2-dimethyl-propionamide is classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation. The hazard statement associated with this compound is H319 (Causes serious eye irritation).

Experimental Protocols

Detailed experimental protocols for the specific synthesis and characterization of CAS 132784-74-8 are not publicly available. However, a general workflow for the synthesis and characterization of similar N-acylated aminopyridine derivatives can be conceptualized.

References

Spectroscopic and Synthetic Overview of N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide, also known as N-(6-aminopyridin-2-yl)pivalamide, is a chemical compound with the CAS number 132784-74-8. Its molecular formula is C₁₀H₁₅N₃O, and it has a molecular weight of 193.25 g/mol . This document aims to provide a technical guide to the available spectroscopic and synthetic information for this compound. However, a comprehensive search of publicly accessible scientific databases and literature has revealed a significant lack of detailed, experimentally-derived spectroscopic data and specific synthesis protocols.

While the compound is commercially available, indicating its successful synthesis and characterization by suppliers, the primary spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and detailed experimental procedures are not published in accessible literature. This guide, therefore, summarizes the available information and outlines a general synthetic approach based on related chemistry.

Chemical Properties

A summary of the basic chemical properties for this compound is provided below.

| Property | Value | Reference |

| CAS Number | 132784-74-8 | |

| Molecular Formula | C₁₀H₁₅N₃O | |

| Molecular Weight | 193.25 g/mol | |

| Physical Form | Solid | |

| Melting Point | 146 - 148 °C |

Spectroscopic Data

Synthesis Pathway

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a potential synthetic route can be inferred from general organic chemistry principles and available information for related compounds. The synthesis would likely involve the acylation of 2,6-diaminopyridine with pivaloyl chloride.

A generalized workflow for this synthesis is depicted below.

Caption: A potential synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on common amidation reactions. Note: This procedure has not been experimentally validated for this specific compound and should be adapted and optimized by qualified personnel.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-diaminopyridine in a suitable anhydrous solvent such as tetrahydrofuran (THF).[1] Add a base, for example, triethylamine, to the solution to act as an acid scavenger.

-

Addition of Acylating Agent: Cool the reaction mixture in an ice bath (0 °C).[1] Slowly add a stoichiometric equivalent of pivaloyl chloride to the cooled solution.

-

Reaction: Allow the reaction to proceed at a controlled temperature, for instance, by letting it slowly warm to room temperature (around 20 °C) while stirring for a specified duration.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture would typically be quenched with water or a saturated aqueous solution of sodium bicarbonate. The product would then be extracted into an organic solvent (e.g., ethyl acetate). The organic layers would be combined, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent removed under reduced pressure.

-

Purification: The crude product would likely require purification, for which column chromatography on silica gel would be a standard method.

Conclusion

While this compound is a known compound, detailed public information regarding its spectroscopic characterization and a step-by-step synthesis protocol is scarce. Researchers and drug development professionals interested in this molecule will likely need to perform their own analyses to obtain the necessary quantitative data. The provided hypothetical synthesis pathway offers a starting point for its preparation in a laboratory setting.

References

No Biological Targets Identified for N-(6-aminopyridin-2-yl)pivalamide

A comprehensive review of scientific literature and databases has revealed no specific biological targets or mechanisms of action for the compound N-(6-aminopyridin-2-yl)pivalamide. Despite extensive searches, there is a notable absence of published research detailing the biological activity, quantitative data, or associated signaling pathways for this specific molecule.

Consequently, the core requirements of the requested in-depth technical guide, including the presentation of quantitative data in structured tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled at this time due to the lack of available information.

While the broader class of aminopyridine derivatives has been explored in drug discovery, with some analogs showing activity as inhibitors of kinases such as PI3K and HPK1, these findings are not directly attributable to N-(6-aminopyridin-2-yl)pivalamide. The specific biological profile of a compound is highly dependent on its unique chemical structure, and therefore, extrapolating data from related but distinct molecules would be scientifically inaccurate.

Researchers, scientists, and drug development professionals interested in the potential therapeutic applications of N-(6-aminopyridin-2-yl)pivalamide would need to conduct initial screening and target identification studies to elucidate its biological function. Such studies would be a prerequisite for any further investigation into its mechanism of action, potency, and potential as a therapeutic agent.

Should any future research on the biological targets and activity of N-(6-aminopyridin-2-yl)pivalamide be published, a detailed technical guide could then be compiled.

Discovery and history of N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide

An extensive search for "N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide" has revealed a significant lack of public-domain information regarding its discovery, history, and biological activity. This compound does not appear to be a well-documented pharmaceutical agent or a research compound with a substantial body of published literature. The primary references found are from chemical suppliers and databases, which do not contain the necessary details for a comprehensive technical guide.

Due to the absence of scientific papers, clinical trial data, or patents detailing its development and mechanism of action, it is not possible to fulfill the request for an in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams for this specific molecule.

To provide the detailed and technical content you require, a compound with a more established research and development history is necessary. Please provide the name of an alternative, more well-documented compound, and a thorough and detailed technical guide will be compiled to your specifications.

An In-depth Technical Guide on the Solubility Profile of N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available quantitative solubility data for N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide is limited. This guide provides a comprehensive overview of standardized experimental protocols for determining the solubility of pharmaceutical compounds and discusses the potential biological context of this compound based on structurally related molecules.

Compound Profile

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | N-(6-aminopyridin-2-yl)pivalamide |

| CAS Number | 132784-74-8[1] |

| Molecular Formula | C₁₀H₁₅N₃O[1] |

| Molecular Weight | 193.25 g/mol [1] |

Experimental Protocols for Solubility Determination

The solubility of a compound is a critical physicochemical property that influences its bioavailability and formulation development. Two common methods for solubility determination are the thermodynamic and kinetic solubility assays.

2.1. Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at a specific temperature and pH in equilibrium with the solid form.[2][3]

Detailed Methodology:

-

Preparation of Saturated Solution: An excess amount of the solid compound (e.g., 1 mg) is added to a known volume (e.g., 1 mL) of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.[2]

-

Equilibration: The vials are sealed and agitated in a temperature-controlled environment (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[2][4]

-

Phase Separation: After equilibration, the suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution.[5]

-

Quantification: The concentration of the compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4][5]

-

Data Analysis: The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in µg/mL or µM.

2.2. Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock solution (usually in DMSO) into an aqueous buffer. This method is often used in high-throughput screening during early drug discovery.[5][6][7]

Detailed Methodology:

-

Preparation of Stock Solution: A concentrated stock solution of the test compound is prepared in 100% dimethyl sulfoxide (DMSO) (e.g., 10-20 mM).[8]

-

Dilution in Aqueous Buffer: A small aliquot of the DMSO stock solution is added to a larger volume of aqueous buffer (e.g., PBS, pH 7.4) in a microplate well to achieve the desired final concentration. The final DMSO concentration is typically kept low (e.g., <1-2%) to minimize its effect on solubility.[4][6][8]

-

Incubation: The microplate is shaken for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C).[5][6]

-

Detection of Precipitation: The formation of precipitate is detected by various methods:

-

Nephelometry: Measures the scattering of light by undissolved particles.[6][7]

-

Turbidimetry: Measures the reduction in light transmission due to undissolved particles.

-

Direct UV/LC-MS Analysis: The solution is filtered, and the concentration of the dissolved compound in the filtrate is quantified.[4][5][6]

-

-

Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed or the concentration measured in the filtrate.

Visualized Experimental Workflows

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Kinetic Solubility Determination.

Potential Biological Context and Signaling Pathways

While the specific biological targets of this compound are not documented in publicly available literature, its structural motifs, particularly the 2-aminopyridine core, are present in numerous biologically active compounds. Derivatives of 2-aminopyridine are known to exhibit a wide range of pharmacological activities, including acting as kinase inhibitors.[9][10]

For illustrative purposes, a hypothetical signaling pathway involving a kinase, a common target for 2-aminopyridine derivatives, is presented below. Many kinase inhibitors target ATP-binding sites, thereby blocking the phosphorylation of downstream substrates and inhibiting signal transduction cascades involved in cell proliferation and survival.

Caption: Hypothetical Kinase Inhibition Signaling Pathway.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. In-vitro Thermodynamic Solubility [protocols.io]

- 3. evotec.com [evotec.com]

- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. enamine.net [enamine.net]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. N-(6-Amino-2-pyridinyl)-2-propenamide [myskinrecipes.com]

- 10. researchgate.net [researchgate.net]

Technical Guide: N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide

InChIKey: ZEQSQAMGUMPKIB-UHFFFAOYSA-N

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide (CAS: 132784-74-8), a key heterocyclic building block in medicinal chemistry. Due to the absence of publicly available data on the specific biological activity of this compound, this document focuses on its physicochemical properties, synthesis, chemical reactivity, and potential applications as a synthetic intermediate in drug discovery. The 2-aminopyridine scaffold is a well-established privileged structure, frequently incorporated into potent kinase inhibitors and other therapeutic agents. This guide will detail a representative synthetic protocol for the compound, illustrate its key chemical transformations, and present a hypothetical signaling pathway commonly targeted by molecules derived from this structural class.

Core Compound Properties

This compound, also known as N-(6-aminopyridin-2-yl)pivalamide, is a solid organic compound classified as a heterocyclic building block. Its structure features a 2,6-diaminopyridine core where one of the amino groups is acylated with a pivaloyl (2,2-dimethylpropanoyl) group. This mono-acylation leaves a free primary amine at the 6-position, which serves as a key reactive handle for further synthetic modifications.

| Property | Value | Reference(s) |

| CAS Number | 132784-74-8 | |

| InChIKey | ZEQSQAMGUMPKIB-UHFFFAOYSA-N | |

| Molecular Formula | C₁₀H₁₅N₃O | |

| Molecular Weight | 193.25 g/mol | |

| Physical Form | Solid | |

| IUPAC Name | N-(6-amino-2-pyridinyl)-2,2- |

In-depth Technical Guide: N-(6-aminopyridin-2-yl)pivalamide Material Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for N-(6-aminopyridin-2-yl)pivalamide, a compound of interest in pharmaceutical research and development. The information is compiled from available safety data sheets to ensure safe handling, storage, and use in a laboratory setting.

Chemical Identification

| Identifier | Value |

| Chemical Name | N-(6-aminopyridin-2-yl)pivalamide |

| CAS Number | 132784-74-8[1] |

| Molecular Formula | C10H15N3O |

| Molecular Weight | 193.25 g/mol |

Hazard Identification

This substance is classified as hazardous. The following table summarizes its GHS classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed.[2] |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin.[2] |

| Skin Corrosion/Irritation | 1A | H314: Causes severe skin burns and eye damage.[2] |

| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage.[2] |

| Acute Aquatic Hazard | 3 | H402: Harmful to aquatic life. |

| Chronic Aquatic Hazard | 3 | H412: Harmful to aquatic life with long lasting effects.[2] |

Signal Word: Danger[2]

Hazard Pictograms:

-

Skull and crossbones

-

Corrosion

Physicochemical Information

| Property | Value |

| Physical State | Solid |

| Melting Point | 40 - 44 °C (104 - 111 °F) |

| Boiling Point | 208 - 209 °C (406 - 408 °F) |

First-Aid Measures

Immediate medical attention is required in case of exposure.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. Call a physician.[2] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[2] |

| Eye Contact | Rinse out with plenty of water. Immediately call an ophthalmologist. Remove contact lenses.[2] |

| Ingestion | If swallowed, give water to drink (two glasses at most). Seek medical advice immediately.[2] |

Fire-Fighting Measures

| Aspect | Guideline |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Specific Hazards | Combustible. Development of hazardous combustion gases or vapors possible in the event of a fire. Forms explosive mixtures with air on intense heating. |

| Protective Equipment | Wear self-contained breathing apparatus. Prevent skin contact by keeping a safe distance or by wearing suitable protective clothing. |

Handling and Storage

| Aspect | Guideline |

| Handling | Avoid generation and inhalation of dust.[2] Do not eat, drink, or smoke when using this product.[2] Wash skin thoroughly after handling.[2] Wear protective gloves/protective clothing/eye protection/face protection.[2] |

| Storage | Keep container tightly closed in a dry and well-ventilated place. Keep locked up or in an area accessible only to qualified or authorized persons.[2] Recommended storage temperature should be obtained from the product label.[2] |

Exposure Controls and Personal Protection

| Control Parameter | Recommendation |

| Engineering Controls | Use only under a chemical fume hood. Ensure that eyewash stations and safety showers are close to the workstation location.[3][4] |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[3][4] Immediately change contaminated clothing. |

| Respiratory Protection | Required when dusts are generated.[2] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3][4] |

Experimental Protocols: Safe Handling Workflow

The following diagram illustrates a standard workflow for the safe handling of N-(6-aminopyridin-2-yl)pivalamide in a research environment. Adherence to these steps is crucial to minimize exposure and ensure laboratory safety.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide, a valuable building block in medicinal chemistry and drug development. The synthesis involves the selective mono-acylation of 2,6-diaminopyridine with pivaloyl chloride. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, work-up, and purification of the target compound. Additionally, a summary of the key quantitative data and a visual representation of the synthesis workflow are provided to ensure clarity and reproducibility.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of a free amino group and a pivaloyl amide on a pyridine scaffold allows for further chemical modifications, making it a versatile precursor for the development of novel therapeutic agents. The selective introduction of a single pivaloyl group onto 2,6-diaminopyridine is a critical step that requires careful control of reaction conditions to minimize the formation of the di-acylated byproduct. This protocol is based on established methods for the mono-acylation of diaminopyridines[1].

Chemical Properties and Data

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| 2,6-Diaminopyridine | 141-86-6 | C₅H₇N₃ | 109.13 | Solid |

| Pivaloyl chloride | 3282-30-2 | C₅H₉ClO | 120.58 | Liquid |

| Triethylamine | 121-44-8 | C₆H₁₅N | 101.19 | Liquid |

| This compound | 132784-74-8 | C₁₀H₁₅N₃O | 193.25 | Solid |

| N,N'-(pyridine-2,6-diyl)bis(2,2-dimethylpropanamide) | 101630-94-8 | C₁₅H₂₃N₃O₂ | 277.37 | Solid |

Experimental Protocol

Materials and Equipment

-

2,6-Diaminopyridine

-

Pivaloyl chloride

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Synthesis of this compound

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-diaminopyridine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add triethylamine (1.1 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Acylating Agent: While stirring vigorously, add a solution of pivaloyl chloride (0.9 eq) in anhydrous DCM dropwise via a dropping funnel over a period of 30-60 minutes. The slow addition is crucial to favor mono-acylation.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 1-2 hours at 0 °C.

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Work-up:

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired this compound. The mono-acylated product is more polar than the di-acylated byproduct.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualization of the Synthesis Workflow

Caption: Synthetic route for this compound.

Safety Precautions

-

Pivaloyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[2].

-

Triethylamine is a flammable and corrosive liquid.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

All procedures should be carried out by trained personnel in a laboratory setting.

Conclusion

This protocol provides a reliable method for the synthesis of this compound. By carefully controlling the stoichiometry of the reactants and the reaction temperature, selective mono-acylation of 2,6-diaminopyridine can be achieved. This procedure is scalable and can be adapted for the synthesis of analogous compounds for various research and development applications.

References

Application Notes and Protocols: N-(6-aminopyridin-2-yl)pivalamide as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of N-(6-aminopyridin-2-yl)pivalamide as a key building block in modern organic synthesis. The strategic introduction of a pivaloyl protecting group on one of the amino functionalities of 2,6-diaminopyridine allows for selective functionalization at the remaining free amino group, making it a valuable intermediate for the synthesis of complex substituted pyridines, which are prevalent scaffolds in medicinal chemistry.

Synthesis of N-(6-aminopyridin-2-yl)pivalamide

The synthesis of N-(6-aminopyridin-2-yl)pivalamide can be readily achieved via the selective mono-acylation of 2,6-diaminopyridine with pivaloyl chloride. The steric hindrance of the pivaloyl group and careful control of reaction conditions are key to achieving high selectivity for the mono-acylated product.

Reaction Scheme:

Caption: Synthesis of N-(6-aminopyridin-2-yl)pivalamide.

Experimental Protocol: Synthesis of N-(6-aminopyridin-2-yl)pivalamide

-

To a stirred solution of 2,6-diaminopyridine (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add a suitable base such as pyridine or triethylamine (1.1 eq.).

-

Slowly add a solution of pivaloyl chloride (1.0 eq.) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-(6-aminopyridin-2-yl)pivalamide.

| Parameter | Value |

| Starting Material | 2,6-Diaminopyridine |

| Reagent | Pivaloyl Chloride |

| Base | Pyridine or Triethylamine |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 h |

| Typical Yield | 70-85% |

Applications in Cross-Coupling Reactions

The free amino group at the 6-position of N-(6-aminopyridin-2-yl)pivalamide serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. The pivaloyl group is generally stable under these conditions and can be removed at a later stage if desired.

2.1. Buchwald-Hartwig Amination

This reaction allows for the synthesis of unsymmetrically substituted 2,6-diaminopyridine derivatives by coupling N-(6-aminopyridin-2-yl)pivalamide with aryl or heteroaryl halides.

Caption: Buchwald-Hartwig amination workflow.

Experimental Protocol: Buchwald-Hartwig Amination

-

To a reaction vessel, add N-(6-aminopyridin-2-yl)pivalamide (1.0 eq.), the aryl/heteroaryl halide (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), a suitable phosphine ligand like BINAP (4-10 mol%), and a base such as sodium tert-butoxide (1.4 eq.).

-

Add anhydrous toluene or dioxane as the solvent.

-

Degas the mixture and heat under an inert atmosphere at 80-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

| Component | Example | Molar Equiv. / mol% |

| Starting Material | N-(6-aminopyridin-2-yl)pivalamide | 1.0 |

| Coupling Partner | 4-Bromotoluene | 1.2 |

| Pd-Catalyst | Pd₂(dba)₃ | 2.5 mol% |

| Ligand | BINAP | 5 mol% |

| Base | NaOtBu | 1.4 |

| Solvent | Toluene | - |

| Temperature | 100 °C | - |

| Typical Yield | 65-80% |

2.2. Suzuki-Miyaura Coupling

While the amino group itself does not directly participate in Suzuki coupling, it can be converted to a halide (e.g., via a Sandmeyer reaction) or a triflate, which then serves as a handle for the introduction of aryl, heteroaryl, or vinyl groups. Alternatively, the pivaloyl-protected aminopyridine can be halogenated at other positions on the pyridine ring for subsequent Suzuki coupling.

Hypothetical two-step sequence:

-

Diazotization of the free amino group followed by introduction of a halogen (e.g., bromine via Sandmeyer reaction) to yield N-(6-bromopyridin-2-yl)pivalamide.

-

Suzuki-Miyaura coupling of the resulting bromo-pyridine with a boronic acid.

Caption: Two-step Suzuki-Miyaura coupling strategy.

Experimental Protocol: Suzuki-Miyaura Coupling (of the corresponding bromide)

-

In a reaction flask, combine N-(6-bromopyridin-2-yl)pivalamide (1.0 eq.), the desired boronic acid (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (2.0 eq.).

-

Add a mixture of solvents, typically toluene and water or dioxane and water.

-

Degas the mixture and heat to 80-100 °C for 6-12 hours under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

| Component | Example | Molar Equiv. / mol% |

| Starting Material | N-(6-bromopyridin-2-yl)pivalamide | 1.0 |

| Coupling Partner | Phenylboronic acid | 1.5 |

| Pd-Catalyst | Pd(PPh₃)₄ | 5 mol% |

| Base | K₂CO₃ | 2.0 |

| Solvent | Toluene/Water (4:1) | - |

| Temperature | 90 °C | - |

| Typical Yield | 75-90% |

Deprotection

The pivaloyl group can be removed under acidic or basic conditions to liberate the free amino group, allowing for further functionalization or to yield the final target molecule.

Experimental Protocol: Acidic Deprotection

-

Dissolve the pivaloyl-protected compound in a suitable solvent such as methanol or dioxane.

-

Add a strong acid, for example, concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction and neutralize with a base (e.g., saturated NaHCO₃ solution).

-

Extract the product with an appropriate organic solvent.

-

Dry the organic layer, concentrate, and purify if necessary.

Conclusion

N-(6-aminopyridin-2-yl)pivalamide is a highly valuable and versatile building block for the synthesis of substituted pyridines. Its preparation is straightforward, and the differential reactivity of its two amino groups allows for selective and controlled introduction of various functionalities, making it an essential tool for medicinal chemists and organic synthesis researchers in the development of novel compounds.

Application Notes and Protocols for Kinase Inhibitor Synthesis Using N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide is a key building block in the synthesis of various kinase inhibitors. Its 2,6-diaminopyridine core serves as a versatile scaffold for constructing molecules that can effectively target the ATP-binding site of numerous kinases. The presence of a primary amino group and a pivaloyl-protected secondary amino group allows for sequential and regioselective reactions, making it an attractive starting material for medicinal chemists. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of potent and selective kinase inhibitors, with a focus on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.

Chemical Properties and Reactivity

This compound possesses two distinct amino groups with different reactivities. The unprotected primary amino group at the 6-position is more nucleophilic and readily participates in reactions such as nucleophilic aromatic substitution and condensation reactions. The pivaloyl group protecting the amino group at the 2-position can be removed under specific conditions to allow for further functionalization. This differential reactivity is crucial for the controlled synthesis of complex kinase inhibitors.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₅N₃O |

| Molecular Weight | 193.25 g/mol |

| CAS Number | 132784-74-8 |

| Appearance | Solid |

| Storage | Sealed in dry, Room Temperature |

Application in IRAK4 Inhibitor Synthesis

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the innate immune signaling pathway and a promising therapeutic target for inflammatory diseases and certain cancers. Several potent IRAK4 inhibitors have been developed utilizing a 2,6-diaminopyridine or a similar 2,6-diaminopyrimidine scaffold. The following sections detail the synthesis and biological evaluation of IRAK4 inhibitors derived from precursors structurally related to this compound, providing a blueprint for its application.

General Synthetic Strategy

The synthesis of IRAK4 inhibitors using a 2,6-diaminopyridine scaffold typically involves the condensation of the diamine with a suitable pyrimidine or pyridine derivative, followed by further modifications to enhance potency and selectivity. The pivaloyl-protected amino group in this compound can be deprotected at a later stage to introduce additional diversity.

Caption: General workflow for kinase inhibitor synthesis.

Example: Synthesis of Aminopyrimidin-4-one IRAK4 Inhibitors

While a direct synthesis from this compound is not explicitly detailed in the searched literature, a closely related synthesis of potent aminopyrimidin-4-one IRAK4 inhibitors has been reported, providing a strong procedural basis.[1][2][3][4][5]

Table 2: Biological Activity of Representative Aminopyrimidin-4-one IRAK4 Inhibitors [1][2][3]

| Compound | IRAK4 IC₅₀ (nM) | Kinase Selectivity (>100-fold vs. 111 kinases) |

| 16 | 27 | 99% |

| 31 | 93 | Not Reported |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 2,6-Disubstituted Pyridine Kinase Inhibitor Core

This protocol is adapted from analogous syntheses of kinase inhibitors and can be applied to this compound.

Materials:

-

This compound

-

A suitable chloro- or bromo-substituted pyrimidine or pyridine derivative

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Cs₂CO₃)

-

Anhydrous solvent (e.g., dioxane or toluene)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a dry reaction vessel, add this compound (1 equivalent), the chloro- or bromo-substituted pyrimidine/pyridine (1.1 equivalents), Cs₂CO₃ (2 equivalents), Pd₂(dba)₃ (0.05 equivalents), and Xantphos (0.1 equivalents).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add anhydrous dioxane or toluene via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with an appropriate organic solvent (e.g., ethyl acetate).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: IRAK4 Kinase Inhibition Assay (In Vitro)

This protocol describes a typical in vitro assay to determine the inhibitory activity of synthesized compounds against IRAK4.

Materials:

-

Recombinant human IRAK4 enzyme

-

ATP

-

Peptide substrate (e.g., a fluorescently labeled peptide)

-

Assay buffer (e.g., Tris-HCl buffer containing MgCl₂, DTT, and BSA)

-

Synthesized inhibitor compounds

-

384-well plates

-

Plate reader capable of detecting fluorescence or luminescence

Procedure:

-

Prepare a serial dilution of the inhibitor compounds in DMSO.

-

In a 384-well plate, add the assay buffer, the peptide substrate, and the diluted inhibitor compounds.

-

Initiate the kinase reaction by adding a solution of IRAK4 enzyme and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization or luminescence).

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathway

IRAK4 is a key mediator in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which play a crucial role in the innate immune response.[1][6][7] Activation of these pathways leads to the recruitment of IRAK4 and subsequent phosphorylation of downstream targets, ultimately resulting in the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.[1][7]

Caption: Simplified IRAK4 signaling pathway and point of inhibition.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of kinase inhibitors. Its inherent chemical properties allow for strategic and controlled chemical modifications, leading to the development of potent and selective inhibitors for various kinases, with IRAK4 being a prominent example. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to utilize this compound in their kinase inhibitor discovery programs. Further exploration of different chemical linkers and substituents is likely to yield novel inhibitors with improved pharmacological properties.

References

- 1. Synthesis and tyrosine kinase inhibitory activity of a series of 2-amino-8H-pyrido[2,3-d]pyrimidines: identification of potent, selective platelet-derived growth factor receptor tyrosine kinase inhibitors [pubmed.ncbi.nlm.nih.gov]

- 2. iris.uniroma1.it [iris.uniroma1.it]

- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. EP1197489A1 - Pyrimidine derivatives and process for the preparation thereof - Google Patents [patents.google.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

Application of GW0742 (CAS 132784-74-8) in Medicinal Chemistry: A Detailed Overview and Protocols

Introduction: GW0742, identified by CAS number 132784-74-8, is a potent and highly selective agonist for the Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ). This nuclear receptor plays a crucial role in the regulation of a wide array of biological processes, including lipid and glucose metabolism, inflammation, and cellular proliferation and differentiation. The high selectivity of GW0742 for PPARβ/δ over other PPAR isoforms (PPARα and PPARγ) makes it an invaluable tool for elucidating the specific functions of this receptor and a promising therapeutic candidate for various metabolic and cardiovascular diseases. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with GW0742.

Pharmacological Profile and Quantitative Data

GW0742 exhibits high affinity and selective agonistic activity towards PPARβ/δ. The following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Activity of GW0742

| Parameter | Species | Receptor Subtype | Value | Reference |

| EC50 | Human | PPARδ | 1 nM | [1] |

| EC50 | Human | PPARα | 1.1 µM | [1] |

| EC50 | Human | PPARγ | 2 µM | [1] |

| IC50 (Binding Assay) | Human | PPARδ | 1 nM | [1] |

Table 2: In Vivo Efficacy of GW0742 in Animal Models

| Animal Model | Disease/Condition | Dosage | Route of Administration | Key Findings | Reference |

| Mice | Gut Ischemia/Reperfusion | 0.1 mg/kg | Intraperitoneal (i.p.) | Reduced mortality, gut injury, and inflammation. | [2] |

| Rats | Hypoxia-Induced Pulmonary Hypertension | 30 mg/kg/day | Oral | Reduced right heart hypertrophy and right ventricular systolic pressure. | [3] |

| APP/PS1 Mice | Alzheimer's Disease Model | 30 mg/kg/day | Oral gavage | Reversed memory deficits and increased expression of Cpt1a. | [4] |

| Rats | Type 2 Diabetes Mellitus | Not specified | Not specified | Attenuated increased HOMA-IR. | [5][6] |

| Wistar Rats | Temporal Lobe Epilepsy | 5 mg/kg/day | Not specified | Attenuated behavioral abnormalities and neuroinflammation. | [7][8] |

Mechanism of Action and Signaling Pathway

GW0742 functions by binding to and activating PPARβ/δ. PPARs are ligand-activated transcription factors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. The activation of PPARβ/δ by GW0742 leads to the upregulation of genes involved in fatty acid oxidation, glucose metabolism, and anti-inflammatory responses.

Experimental Protocols

In Vitro PPARβ/δ Activation Assay

This protocol describes a cell-based reporter assay to quantify the activation of human PPARδ by GW0742.

Materials:

-

Human PPARδ reporter cell line (e.g., INDIGO Biosciences, Cat. No. IB00131)[9]

-

GW0742 (as a positive control agonist)

-

Cell culture medium (as recommended by the cell line provider)

-

Luciferase detection reagent

-

96-well white, opaque assay plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed the PPARδ reporter cells in a 96-well plate at a density recommended by the manufacturer and incubate overnight.

-

Compound Preparation: Prepare a serial dilution of GW0742 in the appropriate vehicle (e.g., DMSO) and then dilute in cell culture medium to the final desired concentrations. A typical 8-point treatment series could range from 0.0412 nM to 90.0 nM.[9]

-

Treatment: Remove the growth medium from the cells and add the prepared GW0742 solutions. Include a vehicle-only control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator.

-

Lysis and Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase detection reagent.

-

Data Analysis: Calculate the fold activation relative to the vehicle control and plot the dose-response curve to determine the EC50 value.

In Vivo Study of GW0742 in a Model of Alzheimer's Disease

This protocol outlines an in vivo experiment to assess the neuroprotective effects of GW0742 in a transgenic mouse model of Alzheimer's disease (APP/PS1).[4]

Materials:

-

APP/PS1 transgenic mice and wild-type littermates (12 months old)[4]

-

GW0742

-

Vehicle (e.g., water)

-

Oral gavage needles

-

Behavioral testing apparatus (e.g., fear conditioning chamber)

-

Equipment for tissue collection and analysis (e.g., immunohistochemistry, Western blotting)

Procedure:

-

Animal Acclimation and Grouping: Acclimate the mice to the housing conditions for at least one week. Randomly assign mice to four groups: wild-type + vehicle, wild-type + GW0742, APP/PS1 + vehicle, and APP/PS1 + GW0742.

-

Drug Administration: Administer GW0742 (30 mg/kg) or vehicle daily via oral gavage for 14 days.[4]

-

Behavioral Testing: During the treatment period, conduct behavioral tests such as the fear conditioning test to assess memory and cognitive function.

-

Tissue Collection: At the end of the treatment period (12 hours after the final dose), euthanize the mice and collect brain tissue.[4]

-

Biochemical and Histological Analysis: Process the brain tissue for various analyses, including:

-

Data Analysis: Analyze the data statistically to determine the effects of GW0742 treatment on cognitive function, neuropathology, and relevant molecular markers.

Applications in Medicinal Chemistry

GW0742 serves as a critical tool in medicinal chemistry for several reasons:

-

Target Validation: Its high selectivity allows for the confident validation of PPARβ/δ as a therapeutic target for various diseases.

-

Lead Compound for Drug Discovery: The chemical scaffold of GW0742 can serve as a starting point for the design and synthesis of novel PPARβ/δ modulators with improved pharmacokinetic and pharmacodynamic properties.

-

Probe for Mechanistic Studies: Researchers can use GW0742 to investigate the downstream effects of PPARβ/δ activation and unravel the complex signaling networks regulated by this receptor.

GW0742 is a potent and selective PPARβ/δ agonist with significant potential in medicinal chemistry and drug discovery. Its application in various in vitro and in vivo models has provided valuable insights into the therapeutic potential of targeting PPARβ/δ for metabolic disorders, cardiovascular diseases, neurodegenerative conditions, and inflammatory diseases. The detailed protocols provided herein offer a starting point for researchers to further explore the multifaceted roles of PPARβ/δ and to develop novel therapeutics based on this important target.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GW0742, a selective PPAR-beta/delta agonist, contributes to the resolution of inflammation after gut ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The PPARβ/δAgonist GW0742 Relaxes Pulmonary Vessels and Limits Right Heart Hypertrophy in Rats with Hypoxia-Induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PPARβ/δ-agonist GW0742 ameliorates dysfunction in fatty acid oxidation in PSEN1ΔE9 astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of PPAR-agonist GW0742 as antidiabetic drug: study in animals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of PPAR-agonist GW0742 as antidiabetic drug: study in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. indigobiosciences.com [indigobiosciences.com]

Application Notes: Reactivity and Protocols for N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide is a substituted 2,6-diaminopyridine derivative of significant interest in medicinal chemistry and materials science. Its structure features two distinct nitrogen nucleophiles: a primary arylamine at the C6 position and a sterically hindered pivalamide at the C2 position. This differential substitution provides a versatile platform for selective functionalization. The electron-donating nature of both nitrogen groups enhances the nucleophilicity of the pyridine ring, making it susceptible to electrophilic aromatic substitution.

This document provides a detailed overview of the reactivity of this compound with various classes of electrophiles and offers standardized protocols for key transformations.

General Reactivity Profile

The reactivity of this molecule is governed by three primary nucleophilic centers:

-

C6-Amino Group: The primary amino group is the most nucleophilic and least sterically hindered site, making it the primary target for reactions like N-alkylation and N-acylation.

-

Pyridine Ring Nitrogen (N1): The endocyclic nitrogen can be alkylated, though this is generally less favorable than reaction at the exocyclic C6-amino group under neutral or basic conditions.[1][2]

-

Pyridine Ring Carbons (C3, C5): The activating effects of the C2-pivalamido and C6-amino groups make the pyridine ring electron-rich and thus reactive towards electrophilic aromatic substitution, primarily at the C3 and C5 positions.[3] The pivaloyl group (-NHCOtBu) can also serve as a powerful directing group for ortho-lithiation at the C3 position, which can then be quenched with an electrophile.[4][5]

Section 1: N-Alkylation at the 6-Amino Position

Application: N-alkylation of the primary amino group is a fundamental strategy for building complexity, modulating solubility, and synthesizing ligands or drug candidates. The resulting secondary amines are key intermediates in organic synthesis.[6]

Reaction Scheme: The C6-amino group can be selectively mono-alkylated using various alkylating agents in the presence of a suitable base. Over-alkylation is a potential side reaction but can often be controlled by stoichiometry and reaction conditions.

Figure 1: General scheme for N-alkylation at the C6-amino position.

Experimental Protocol: Mono-N-Alkylation with Benzyl Bromide

-

Reagent Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1 M.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise. Stir the mixture at 0 °C for 30 minutes.

-

Electrophile Addition: Add benzyl bromide (1.05 equiv) dropwise via syringe to the stirring suspension.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous phase).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Data Presentation: N-Alkylation Reactions

| Alkylating Agent (R-X) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |

| Methyl Iodide | K₂CO₃ | Acetonitrile | 80 | 12 | 85-95 |

| Benzyl Bromide | NaH | DMF | 25 | 6 | 90-98 |

| Ethyl Bromoacetate | Cs₂CO₃ | DMF | 50 | 8 | 80-90 |

| Allyl Bromide | K₂CO₃ | THF | 65 | 10 | 85-95 |

Section 2: Electrophilic Aromatic Substitution (Halogenation)

Application: Halogenated pyridines are crucial intermediates for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of C-C and C-N bonds.

Regioselectivity: The C2-pivalamido and C6-amino groups are both ortho, para-directing activators.

-

The C2-pivalamido group directs to the C3 position.

-

The C6-amino group directs to the C5 position. Due to the steric bulk of the pivaloyl group, electrophilic attack at the C5 position is often favored, though mixtures can occur depending on the electrophile's size and reaction conditions.

Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)

-

Reagent Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in acetonitrile or dichloromethane (0.1 M).

-

Electrophile Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise at room temperature. Shield the reaction from light.

-

Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to isolate the brominated product(s).

Data Presentation: Halogenation Reactions

| Halogenating Agent | Solvent | Temp (°C) | Major Product | Approx. Yield (%) |

| N-Bromosuccinimide (NBS) | Acetonitrile | 25 | 5-bromo derivative | 80-90 |

| N-Chlorosuccinimide (NCS) | DMF | 25 | 5-chloro derivative | 75-85 |

| Iodine / HIO₃ | Acetic Acid | 70 | 5-iodo derivative | 65-75 |

Section 3: Directed ortho-Lithiation

Application: The pivalamido group is an excellent directed metalation group (DMG), allowing for regioselective deprotonation at the C3 position.[4][5] The resulting organolithium species can be trapped with a wide range of electrophiles to install functionality with high precision, a strategy that is difficult to achieve via standard electrophilic substitution.[7]

Figure 2: Experimental workflow for directed ortho-lithiation and electrophilic quench.

Experimental Protocol: Lithiation and Quench with Iodomethane

-

Reagent Setup: To a flame-dried, three-neck flask under argon, add this compound (1.0 equiv) and anhydrous tetrahydrofuran (THF, 0.1 M).

-

Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Add sec-butyllithium (s-BuLi, 1.4 M in cyclohexanes, 2.2 equiv) dropwise over 15 minutes. The solution typically develops a deep color. Stir at -78 °C for 1.5 hours.

-

Electrophilic Quench: Add iodomethane (MeI, 3.0 equiv) dropwise to the reaction mixture at -78 °C.

-

Reaction: Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 2 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract with ethyl acetate (3x).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield N-(6-amino-3-methyl-2-pyridinyl)-2,2-dimethylpropanamide.

Data Presentation: Electrophiles for Directed ortho-Lithiation

| Electrophile | Reagent | C3-Substituent | Approx. Yield (%) |

| Methylation | Iodomethane (MeI) | -CH₃ | 75-85 |

| Silylation | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ | 80-90 |

| Formylation | N,N-Dimethylformamide (DMF) | -CHO | 65-75 |

| Carboxylation | Carbon Dioxide (CO₂) gas | -COOH | 70-80 |

References

- 1. Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. baranlab.org [baranlab.org]

Application Note: A Detailed Protocol for the Acylation of 2,6-Diaminopyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2,6-diaminopyridine scaffold is a crucial building block in medicinal chemistry and materials science. Its derivatives are integral to the development of novel pharmaceuticals, ligands for metal catalysts, and functional polymers. Acylation of the amino groups is a fundamental transformation that enables the synthesis of a wide array of functionalized molecules. This protocol provides a detailed, step-by-step experimental procedure for the di-acylation of 2,6-diaminopyridine using acetic anhydride, a common acylating agent. The resulting product, 2,6-diacetylaminopyridine, serves as a versatile intermediate for further synthetic modifications.

Reaction Scheme

The overall reaction involves the treatment of 2,6-diaminopyridine with an excess of an acylating agent, such as acetic anhydride, in the presence of a base, which can also serve as the solvent (e.g., pyridine). The reaction proceeds to form the di-acylated product.

Scheme 1: Acylation of 2,6-diaminopyridine

2,6-Diaminopyridine reacts with Acetic Anhydride in Pyridine to yield 2,6-Diacetylaminopyridine.

Experimental Protocol

This procedure details the synthesis of 2,6-diacetylaminopyridine. It is a representative method that can be adapted for other acylating agents with potential optimization.

Materials:

-

2,6-Diaminopyridine

-

Acetic Anhydride (Ac₂O)[1]

-

Anhydrous Pyridine[1]

-

Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

-

Methanol (MeOH)[1]

-

Toluene[2]

-

1 M Hydrochloric Acid (HCl)[1]

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution[1]

-

Brine (saturated aqueous Sodium Chloride solution)[1]

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)[1]

-

Silica gel for column chromatography[1]

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator[1]

-

Thin-Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

-

Glass column for chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,6-diaminopyridine (1.0 equiv).

-

Dissolve the starting material in anhydrous pyridine (5-10 mL per mmol of substrate).[1] Stir the solution until all solid has dissolved.

-

-

Addition of Acylating Agent:

-

Cool the solution to 0°C using an ice bath.[1]

-

Slowly add acetic anhydride (2.2-2.5 equiv) to the stirred solution dropwise. An excess is used to ensure complete di-acylation.

-

-

Reaction:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction at room temperature and monitor its progress using Thin-Layer Chromatography (TLC) until the starting material is fully consumed.[1]

-

-

Work-up and Extraction:

-

Upon completion, quench the reaction by slowly adding methanol to consume any remaining acetic anhydride.[1]

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator. To ensure complete removal of pyridine, co-evaporate the residue with toluene (repeat 2-3 times).[2]

-

Dissolve the resulting crude residue in dichloromethane or ethyl acetate.[1]

-

Transfer the organic solution to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and finally, brine.[1]

-

-

Drying and Concentration:

-

Purification:

-

Purify the crude solid by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2,6-diacetylaminopyridine.[1]

-

-

Characterization:

-

Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[3]

-

Data Presentation

The following table summarizes the typical quantitative parameters for the acylation of 2,6-diaminopyridine.

| Parameter | Value/Description | Reference |

| Starting Material | 2,6-Diaminopyridine | - |

| Acylating Agent | Acetic Anhydride | [1] |

| Solvent/Base | Anhydrous Pyridine | [1] |

| Stoichiometry | 1.0 equiv. 2,6-Diaminopyridine | General |

| 2.2 - 2.5 equiv. Acetic Anhydride | [1] | |

| Temperature | 0°C to Room Temperature | [1] |

| Reaction Time | 2 - 12 hours (Monitored by TLC) | [1] |

| Purification Method | Silica Gel Column Chromatography | [1] |

| Typical Yield | 85-95% (Varies with scale and purity) | Estimated |

Visualizations

The following diagram illustrates the general workflow for the acylation experiment.

Caption: Experimental workflow for the acylation of 2,6-diaminopyridine.

Safety Precautions:

-

Acetic anhydride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood.[4]

-

Pyridine is flammable, toxic, and has a strong, unpleasant odor. Always work within a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

References

- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ionsource.com [ionsource.com]